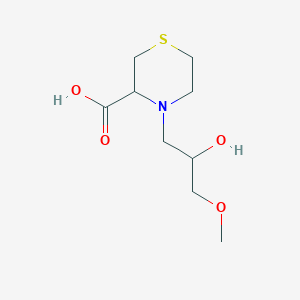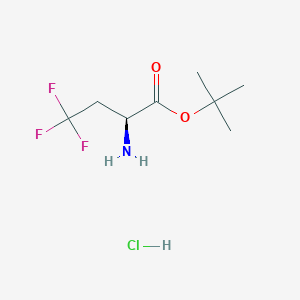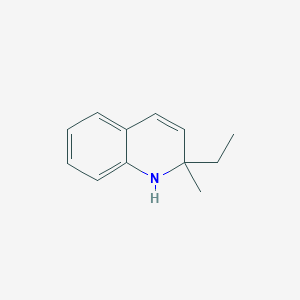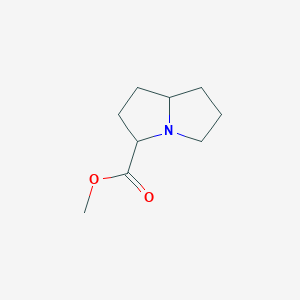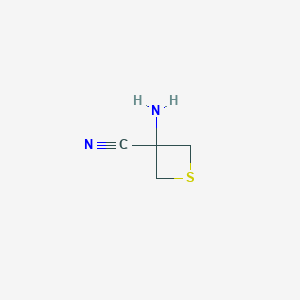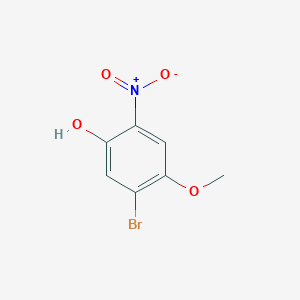![molecular formula C13H13NO2 B12857232 5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
5-[4-(Dimethylamino)phenyl]-2-furaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)phenyl]-2-furaldehyde: is an organic compound that features a furan ring substituted with a dimethylaminophenyl group. This compound is known for its applications in various fields, including organic synthesis, materials science, and as a precursor for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with furfural in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde groups of both reactants undergo a condensation reaction to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
科学的研究の応用
Chemistry: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including dyes and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a fluorescent probe due to its unique photophysical properties
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical modifications makes it a versatile component in material science .
作用機序
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions enable the compound to bind to proteins, enzymes, or other biomolecules, influencing their activity and function .
類似化合物との比較
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.
2-Furaldehyde: Contains the furan ring but lacks the dimethylamino group.
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a furan ring.
Uniqueness: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is unique due to the combination of the dimethylamino group and the furan ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
InChIキー |
GZXGMBSLYRUHSG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



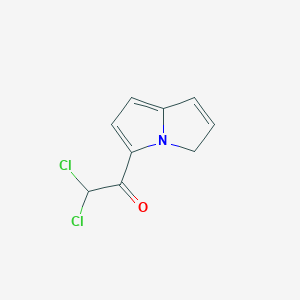
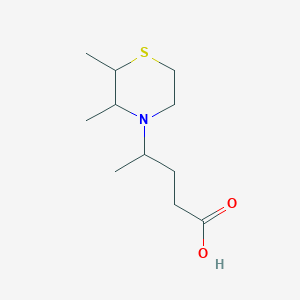
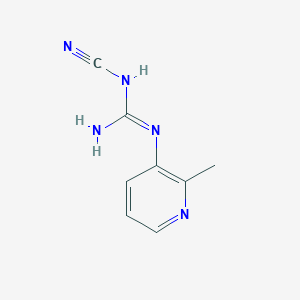
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
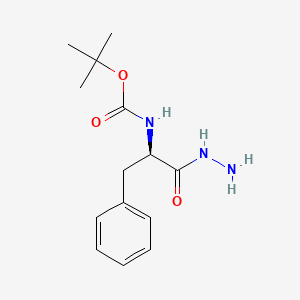
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
